molecular formula C11H11N5 B563838 3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine CAS No. 1185023-44-2

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine

Cat. No.: B563838
CAS No.: 1185023-44-2
M. Wt: 216.223
InChI Key: DVCCCQNKIYNAKB-LRPKJYPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine is a stable isotope-labeled compound used primarily for research purposes. It is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, a heterocyclic aromatic amine known for its mutagenic properties. This compound is often found in cooked meats and is studied for its potential carcinogenic effects .

Preparation Methods

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves several steps. One common method starts with the reaction of 6-amino-3-methylquinoxaline with methyl iodide to form 6-amino-3,8-dimethylquinoxaline. This intermediate is then reacted with formamide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is similar to other heterocyclic aromatic amines such as:

What sets 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline apart is its specific formation during high-temperature cooking of meats and its unique metabolic activation pathway involving both cytochrome P450 and N-acetyltransferase .

Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i5+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-SLSKLHBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[13CH][15N]=C2C=CC3=C(C2=[15N]1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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